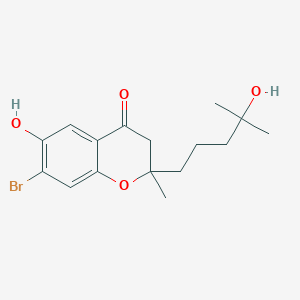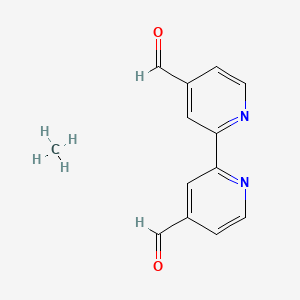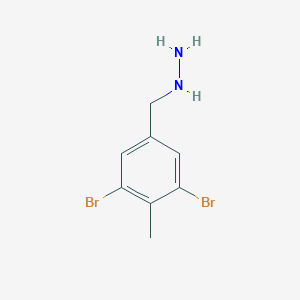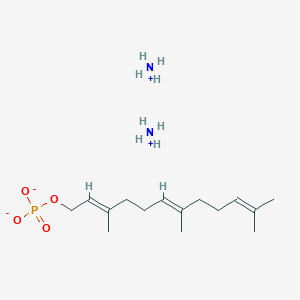
Ginsenoside-rgl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoside RG1 is one of the most active and abundant components of ginseng, a plant belonging to the genus Panax. Ginsenosides are a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in ginseng. Ginsenoside RG1 has garnered significant attention due to its medicinal value, particularly its neuroprotective, anti-inflammatory, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ginsenoside RG1 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used in these processes.
Industrial Production Methods: Industrial production of ginsenosides, including RG1, often involves the steaming and drying of ginseng. White ginsengs are steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30–45 hours . This method selectively increases the content of ginsenosides, including RG1.
Análisis De Reacciones Químicas
Types of Reactions: Ginsenoside RG1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, ginsenoside RG1 can be oxidized using hydrogen peroxide or reduced using sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of ginsenoside RG1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ginsenoside RG1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of ginsenosides.
Medicine: It has potential therapeutic applications in treating neurological diseases, cancer, and other conditions
Mecanismo De Acción
Ginsenoside RG1 exerts its effects through multiple molecular targets and pathways. It modulates the expression of various genes and proteins involved in apoptosis, neuroinflammation, and oxidative stress . For example, it inhibits the mRNA expression of ARG2, MMP1, S100A4, and RAPSN, while upregulating the expression of LAMC2, DSC2, KRT6A, and FOSB . These actions enhance the anti-cancer function of granulocytes and provide neuroprotective effects.
Comparación Con Compuestos Similares
Ginsenoside RG1 is part of a larger family of ginsenosides, which includes compounds such as Rb1, Rb2, Rc, Rd, Re, Rf, Rg2, and Rh1 . While these compounds share a common structural framework, they differ in their specific sugar moieties and biological activities. For instance, ginsenoside Rb1 has four sugar moieties, while RG1 has two . This structural difference contributes to their distinct pharmacological profiles. Ginsenoside RG1 is particularly noted for its neuroprotective and anti-cancer properties, which are more pronounced compared to some of its counterparts .
Propiedades
Fórmula molecular |
C42H72O14 |
|---|---|
Peso molecular |
801.0 g/mol |
Nombre IUPAC |
2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22-,23+,24?,25?,26-,27+,28+,29?,30?,31?,32?,33?,34?,35+,36?,37?,39-,40-,41-,42+/m1/s1 |
Clave InChI |
YURJSTAIMNSZAE-HNDVUBSUSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)




![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)




![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)

![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)
